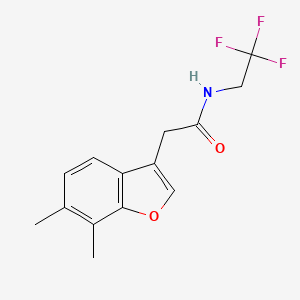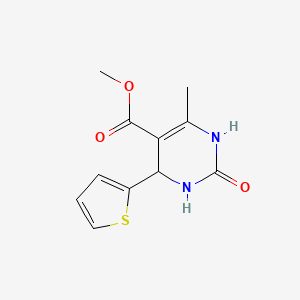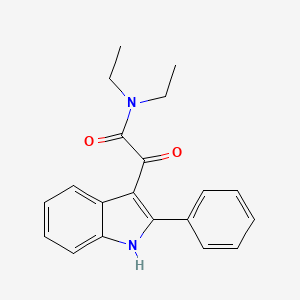![molecular formula C22H22N2 B4978893 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline, also known as CORM-3, is a metal carbonyl compound that has been extensively studied for its potential therapeutic applications. CORM-3 is a carbon monoxide-releasing molecule that has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects.
Wissenschaftliche Forschungsanwendungen
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, ischemia-reperfusion injury, and cancer. In sepsis, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to reduce inflammation and improve survival rates in animal models. In ischemia-reperfusion injury, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have cytoprotective effects and reduce tissue damage. In cancer, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy.
Wirkmechanismus
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline involves the release of carbon monoxide, which activates various signaling pathways in cells. Carbon monoxide has been shown to activate the heme oxygenase-1 pathway, which has cytoprotective effects. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has also been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has also been shown to have anti-apoptotic effects by inhibiting the activation of caspases. In addition, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have cytoprotective effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline in lab experiments is its ability to release carbon monoxide in a controlled manner. This allows researchers to study the effects of carbon monoxide on cells and tissues without the potential toxicity associated with high concentrations of carbon monoxide. One of the limitations of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline is its potential instability in aqueous solutions, which can lead to the formation of impurities.
Zukünftige Richtungen
There are several future directions for the study of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study the effects of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline on different cell types and tissues. Additionally, the development of more stable and efficient carbon monoxide-releasing molecules could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. Its ability to release carbon monoxide in a controlled manner allows researchers to study the effects of carbon monoxide on cells and tissues. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects, and has potential applications in various diseases. Further research is needed to fully understand the mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline involves the reaction of 2-methylaniline with 9-ethylcarbazole in the presence of palladium on carbon as a catalyst. The reaction is carried out under an atmosphere of carbon monoxide, which results in the formation of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-3-24-21-11-7-5-9-18(21)19-14-17(12-13-22(19)24)15-23-20-10-6-4-8-16(20)2/h4-14,23H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNPXRRTLRGHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4978834.png)
![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)



![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)